molecular formula C18H13F2N3O4S2 B2601464 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 866810-51-7

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2601464
CAS No.: 866810-51-7
M. Wt: 437.44
InChI Key: REWSALNVNOVSNB-UHFFFAOYSA-N
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Description

The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a pyrimidinone derivative characterized by a sulfonyl-substituted pyrimidine core, a thioether linkage to an acetamide group, and a 2,4-difluorophenyl substituent. This compound’s design aligns with pharmacophores targeting enzyme inhibition or receptor modulation, though specific biological data are unavailable in the provided evidence.

Properties

CAS No.

866810-51-7

Molecular Formula

C18H13F2N3O4S2

Molecular Weight

437.44

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H13F2N3O4S2/c19-11-6-7-14(13(20)8-11)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

REWSALNVNOVSNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule with a complex structure that includes functional groups known for their potential biological activity. This article explores the biological properties, synthesis, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O4S3C_{19}H_{17}N_{3}O_{4}S_{3}, with a molecular weight of approximately 429.51 g/mol. The presence of a pyrimidine ring, sulfonyl group, and acetamide moiety suggests significant interaction potential with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrimidine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the difluorophenylacetamide moiety.

Each step requires optimization of reaction conditions to maximize yield and purity.

Anticancer Properties

Research has indicated that compounds similar to 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide exhibit significant anticancer activities. For instance, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have shown that they effectively block cell cycle progression in the G(2)/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and cell death .

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. The structural features such as the benzenesulfonyl group are often associated with enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

The mechanism of action for 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide likely involves:

  • Inhibition of specific enzymes or receptors.
  • Interaction with DNA or RNA, potentially leading to apoptosis in cancer cells.

Further studies using techniques such as molecular docking and binding assays are necessary to elucidate these mechanisms in detail.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into its unique biological profile:

Compound NameStructural FeaturesBiological Activity
2-(5-cyano-4-cyclohexyl-6-oxo-1H-pyrimidin-2-yl)sulfanylacetic acidPyrimidine ring, cyano groupAntimicrobial
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]acetamidePyrimidine ring, amino groupAnticancer
N-(1,3-benzothiazol-2-yl)-2-{[1-[2-(dimethylamino)ethyl]-2-oxo...Benzothiazole moietyAntimicrobial

The unique combination of a benzenesulfonyl group and a methylsulfanylphenyl substituent in 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide may confer distinct pharmacological properties compared to other related compounds.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Antiproliferative Activity : PIB-SOs demonstrated nanomolar range antiproliferative activities across multiple cancer cell lines .
  • In Vivo Studies : Chick chorioallantoic membrane tumor assays indicated that certain derivatives effectively blocked angiogenesis and tumor growth with low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrimidinone and acetamide derivatives reported in the literature, focusing on structural variations and inferred physicochemical/biological properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features/Bioactivity
Target Compound Pyrimidinone 5-(Benzenesulfonyl), 2-(thioacetamide)-N-(2,4-difluorophenyl) ~435.4 (estimated) Fluorinated aryl group for enhanced lipophilicity; sulfonyl group for electrophilic interactions.
[] Pyrimidinone 5-Acetamido-4-hydroxy, N-(2-methyl-5-sulfamoylphenyl) ~425.5 Polar sulfamoyl and hydroxy groups may improve solubility; acetamido substituent for H-bonding.
[] Pyrimidinone 5-(4-Ethylphenylsulfonyl), N-(2,4-dimethoxyphenyl) ~485.6 Methoxy groups increase electron density; ethylphenylsulfonyl may alter steric bulk.
[] (Compound 8t) Oxadiazole N-(5-Chloro-2-methylphenyl), 1H-indol-3-ylmethyl 428.5 Chloro and indole groups enhance lipophilicity; moderate LOX inhibition (bioactivity reported).
[] Pyrido-pyrimidine 2,4-Dichlorophenyl, 6-benzyl 511.86 Dichlorophenyl group increases halogen bonding potential; pyrido-pyrimidine core for planar rigidity.
[] Pyrimidinone 5-(2-Hydroxyethyl)-4-methyl, N,N-diphenyl 395.5 Hydroxyethyl and methyl groups improve solubility; diphenylacetamide may enhance membrane permeability.
[] Pyrimidine 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl, N-methyl-methanesulfonamide ~396.2 Fluorophenyl and hydroxymethyl groups balance hydrophobicity; sulfonamide for enzyme targeting.

Key Structural Differences and Implications:

Core Modifications: The target compound’s pyrimidinone core contrasts with pyrido-pyrimidine () or oxadiazole () cores, which may alter planarity and binding pocket compatibility.

Substituent Effects :

  • Sulfonyl Groups : The target’s benzenesulfonyl group (electron-withdrawing) differs from ’s 4-ethylphenylsulfonyl (moderately electron-donating), which may influence reactivity and protein binding .
  • Aryl Substituents : The 2,4-difluorophenyl group (target) offers electron-withdrawing effects and metabolic stability compared to ’s 2,4-dimethoxyphenyl (electron-donating) or ’s 2,4-dichlorophenyl (stronger halogen bonding) .

Biological Activity Insights :

  • ’s oxadiazole derivatives exhibit LOX inhibition (8t: IC₅₀ ~12 µM) and BChE inhibition (8v: IC₅₀ ~18 µM) , suggesting that the sulfanyl-acetamide motif may contribute to enzyme targeting. The target compound’s fluorinated aryl group could enhance blood-brain barrier penetration for neurological targets.

Research Findings and Inferred Bioactivity

While direct bioactivity data for the target compound are absent, structural analogs provide clues:

  • Enzyme Inhibition : Sulfamoyl ( ) and sulfonamide ( ) groups are common in enzyme inhibitors (e.g., carbonic anhydrase, kinases). The target’s benzenesulfonyl group may similarly interact with catalytic residues.
  • Solubility and Bioavailability : The 2,4-difluorophenyl group balances lipophilicity, whereas ’s hydroxyethyl substituent improves aqueous solubility.
  • Metabolic Stability : Fluorine atoms (target) reduce oxidative metabolism compared to methoxy ( ) or hydroxy groups ( ).

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